
1-Benzyl-3-(p-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-(p-tolyl)urea is an organic compound with the molecular formula C15H16N2O It is a derivative of urea, where the hydrogen atoms are replaced by benzyl and p-tolyl groups
Métodos De Preparación
1-Benzyl-3-(p-tolyl)urea can be synthesized through several methods. One common synthetic route involves the reaction of benzylamine with p-tolyl isocyanate under controlled conditions. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1-Benzyl-3-(p-tolyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can convert this compound into amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or p-tolyl groups are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Benzyl-3-(p-tolyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-(p-tolyl)urea involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Benzyl-3-(p-tolyl)urea can be compared with other similar compounds, such as:
1-Benzyl-3-(m-tolyl)urea: Similar structure but with a different position of the methyl group on the phenyl ring.
1-Benzyl-3-(o-tolyl)urea: Another positional isomer with the methyl group in the ortho position.
1-Butyl-3-(p-tolyl)urea: A compound where the benzyl group is replaced by a butyl group.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their structures .
Propiedades
Número CAS |
13143-43-6 |
|---|---|
Fórmula molecular |
C15H16N2O |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
1-benzyl-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C15H16N2O/c1-12-7-9-14(10-8-12)17-15(18)16-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,16,17,18) |
Clave InChI |
SERDZBSDZPDVOC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


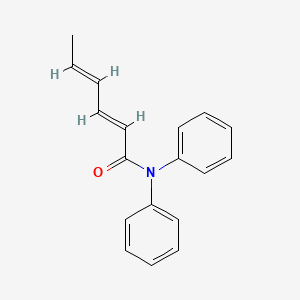

![(2E)-3-[4-(dimethylamino)phenyl]-1-(1-naphthyl)-2-propen-1-one](/img/structure/B11954472.png)
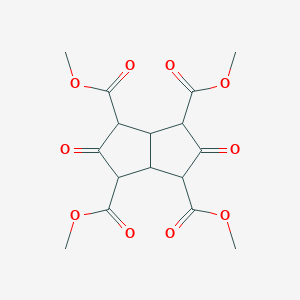
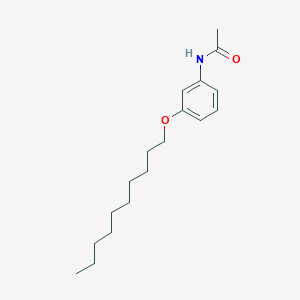
![4-Oxo-4-(4-phenoxyanilino)-2-{[2-(3-toluidino)ethyl]amino}butanoic acid](/img/structure/B11954494.png)

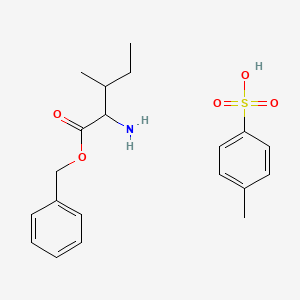

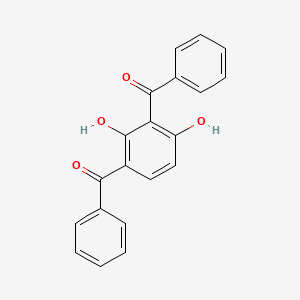
![2-{(Z)-[(2,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B11954528.png)



